Cas no 2172501-95-8 ({1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

Technical Introduction: {1-Butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is a structurally specialized triazole derivative featuring a butyl and 3-methylbutyl substituent on the triazole core, along with a methylamine functional group. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate or pharmacophore. The presence of both hydrophobic alkyl chains and a polar amine group enhances its compatibility with diverse chemical environments, making it suitable for applications in ligand design, catalysis, or bioactive molecule development. Its well-defined structure allows for precise modifications, facilitating targeted research in drug discovery or material science. The compound's stability and synthetic accessibility further support its utility in exploratory studies.
{1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine structure
2172501-95-8 structure
Product Name:{1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
CAS No:2172501-95-8
MF:C13H26N4
MW:238.372342586517
CID:5784898
PubChem ID:165602115
Update Time:2025-06-08

{1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • {[1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
    • EN300-1596969
    • 2172501-95-8
    • {1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
    • Inchi: 1S/C13H26N4/c1-5-6-9-17-13(8-7-11(2)3)12(10-14-4)15-16-17/h11,14H,5-10H2,1-4H3
    • InChI Key: LFUHOSWLZRQHKQ-UHFFFAOYSA-N
    • SMILES: N1(CCCC)C(=C(CNC)N=N1)CCC(C)C

Computed Properties

  • Exact Mass: 238.21574685g/mol
  • Monoisotopic Mass: 238.21574685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.7Ų

{1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Pricemore >>

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Additional information on {1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine

Comprehensive Overview of {1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2172501-95-8)

The compound {1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine, identified by its CAS No. 2172501-95-8, is a structurally unique 1,2,3-triazole derivative that has garnered significant attention in the fields of medicinal chemistry and material science. Its molecular framework, featuring a butyl and a 3-methylbutyl substituent, along with a methylamine functional group, makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications due to the growing demand for heterocyclic compounds in drug discovery and agrochemical development.

In recent years, the 1,2,3-triazole core has become a hotspot in pharmaceutical research, owing to its remarkable bioisosteric properties and metabolic stability. The compound {1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is no exception, with studies exploring its role as a building block for kinase inhibitors and antimicrobial agents. Its CAS No. 2172501-95-8 is frequently searched in academic databases, reflecting its relevance in cutting-edge research. Additionally, the rise of click chemistry has further amplified interest in such triazole derivatives, as they are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

From a synthetic perspective, the compound's butyl and 3-methylbutyl side chains contribute to its lipophilicity, a critical factor in drug design for optimizing membrane permeability. This attribute aligns with the current trend of developing bioavailable small molecules for targeted therapies. Moreover, the methylamine moiety offers a handle for further derivatization, enabling the creation of libraries for high-throughput screening. Such features make CAS No. 2172501-95-8 a valuable asset in combinatorial chemistry.

Beyond pharmaceuticals, {1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine has potential applications in material science. Its triazole ring can participate in coordination chemistry, making it a candidate for designing metal-organic frameworks (MOFs) or catalysts. The compound's thermal stability and modular structure are advantageous for creating functional materials, a topic gaining traction in green chemistry and sustainable technology discussions.

In summary, {1-butyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2172501-95-8) represents a multifaceted compound with broad applicability. Its structural features and synthetic flexibility position it at the intersection of drug discovery, materials engineering, and beyond. As research continues to uncover its potential, this compound is poised to remain a focal point in scientific innovation.

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